molecular formula C20H16O2 B147579 Triphenylacetic acid CAS No. 595-91-5

Triphenylacetic acid

Cat. No.: B147579
CAS No.: 595-91-5
M. Wt: 288.3 g/mol
InChI Key: DCYGAPKNVCQNOE-UHFFFAOYSA-N
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Description

It is a white to beige crystalline powder with a molecular weight of 288.34 g/mol . This compound is characterized by the presence of three phenyl groups attached to a central carbon atom, which is also bonded to a carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylacetic acid can be synthesized through the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis. The reaction proceeds as follows: [ \text{3C}_6\text{H}_6 + \text{CCl}_4 \xrightarrow{\text{AlCl}_3} (\text{C}_6\text{H}_5)_3\text{CCl} \xrightarrow{\text{H}_2\text{O}} (\text{C}_6\text{H}_5)_3\text{CCO}_2\text{H} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction environments are common practices in industrial synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is relatively stable due to the presence of bulky phenyl groups.

    Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl groups can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of triphenylmethyl ketone.

    Reduction: Formation of triphenylmethanol.

    Substitution: Various substituted triphenylacetic acids depending on the substituent introduced.

Scientific Research Applications

Triphenylacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylacetic acid involves its interaction with specific molecular targets. For instance, it competitively inhibits bilirubin UDP-glucuronosyltransferase by binding to the enzyme’s active site, thereby preventing the conjugation of bilirubin . This inhibition is mixed-type towards UDP-glucuronic acid, indicating that this compound can bind to both the free enzyme and the enzyme-substrate complex.

Comparison with Similar Compounds

    Phenylacetic acid: Similar in structure but with only one phenyl group.

    Diphenylacetic acid: Contains two phenyl groups attached to the central carbon atom.

    Triphenylmethanol: Similar structure but with a hydroxyl group instead of a carboxyl group.

Uniqueness: Triphenylacetic acid is unique due to the presence of three phenyl groups, which confer steric hindrance and stability to the molecule. This makes it less reactive compared to its analogs, allowing it to be used in specific applications where stability is crucial.

Properties

IUPAC Name

2,2,2-triphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16O2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYGAPKNVCQNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208204
Record name Triphenylacetic acid
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

595-91-5
Record name Triphenylacetic acid
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Record name Triphenylacetic acid
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Record name Triphenylacetic acid
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Record name Triphenylacetic acid
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Record name Triphenylacetic acid
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Record name TRIPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

To 400 ml of ether were added 15 g of magnesium (flaked) and 3.2 g of iodine. 27.9 g of triphenylchloromethane was carefully added thereto and the mixture was refluxed by heating for 3 hours. To the reaction solution was gradually added a large excess of dry ice. The reaction solution was acidified with hydrochloric acid and then extracted with ethyl acetate. After distilling off the solvent, the crystals thus obtained were recrystallized from ethanol to obtain 16.5 g of triphenylacetic acid. The melting point was 258° to 260° C. (decomposed).
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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